

3-bromo-5-nitro-1H-indole chemical properties and structure

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Compound of Interest

Compound Name: **3-bromo-5-nitro-1H-indole**

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An In-Depth Technical Guide to **3-bromo-5-nitro-1H-indole**: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.^{[1][2]} Functionalization of the indole ring allows for the fine-tuning of its physicochemical and biological properties. **3-bromo-5-nitro-1H-indole** is a key intermediate in the synthesis of more complex molecules, offering two distinct points for further chemical modification: the bromine atom, which can participate in cross-coupling reactions, and the nitro group, which can be reduced to an amine, providing a handle for amide bond formation or other derivatizations. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **3-bromo-5-nitro-1H-indole**, with a focus on its application in research and drug development.

Chemical Structure and Properties

3-bromo-5-nitro-1H-indole possesses a bicyclic aromatic structure, consisting of a benzene ring fused to a pyrrole ring. The bromine atom is located at the C3 position of the pyrrole ring, and the nitro group is at the C5 position of the benzene ring.

Molecular Structure:

Caption: Chemical structure of **3-bromo-5-nitro-1H-indole**.

Physicochemical Properties:

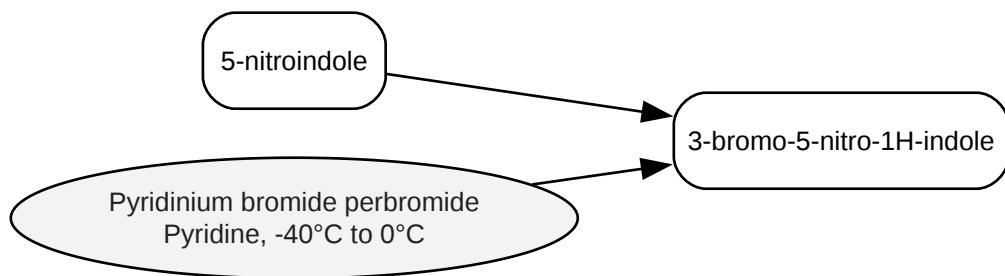
The key physicochemical properties of **3-bromo-5-nitro-1H-indole** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	[3] [4]
Molecular Weight	241.04 g/mol	[3] [4]
IUPAC Name	3-bromo-5-nitro-1H-indole	[3]
CAS Number	525593-33-3	[3] [5]
Appearance	White to yellow solid/powder	[5]
Melting Point	190-194 °C	[6]
SMILES	C1=CC2=C(C=C1[O-])C(=CN2)Br	[3]
InChI	InChI=1S/C8H5BrN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H	[3]
InChIKey	LBTWTOYAMQQAKO-UHFFFAOYSA-N	[3]

Synthesis of 3-bromo-5-nitro-1H-indole

The synthesis of **3-bromo-5-nitro-1H-indole** is typically achieved through the electrophilic bromination of 5-nitroindole. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, with the C3 position being the most reactive.[\[7\]](#)[\[8\]](#)

Synthetic Scheme:



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Caption: Synthesis of **3-bromo-5-nitro-1H-indole** from 5-nitroindole.

Experimental Protocol:

The following protocol is adapted from a procedure described by ChemicalBook.[\[5\]](#)

Materials:

- 5-nitroindole
- Pyridinium bromide perbromide
- Pyridine
- Water
- Ether
- 6 M Hydrochloric acid
- 5% Sodium bicarbonate solution
- Saturated saline solution
- Anhydrous magnesium sulfate

Procedure:

- In a reaction vessel under a nitrogen atmosphere, dissolve 5.00 g (30.8 mmol) of 5-nitroindole in 200 mL of pyridine.

- Cool the solution to -40 °C.
- Slowly add a solution of 10.99 g (34.3 mmol) of pyridinium bromide perbromide in 200 mL of pyridine dropwise to the cooled 5-nitroindole solution.
- After the addition is complete, stir the reaction mixture at 0 °C for 5 minutes.
- Quench the reaction by diluting with 200 mL of water at 0 °C.
- Extract the aqueous mixture with 200 mL of ether.
- Wash the organic layer sequentially with 300 mL of 6 M hydrochloric acid, 300 mL of 5% sodium bicarbonate solution, and 300 mL of saturated saline solution.
- Dry the organic phase over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to yield 3-bromo-5-nitroindole as a yellow powder.

Causality Behind Experimental Choices:

- Pyridinium bromide perbromide: This reagent is a solid, stable, and less hazardous source of electrophilic bromine compared to liquid bromine. It allows for a more controlled reaction.
- Pyridine: Pyridine acts as a solvent and a mild base to neutralize the hydrogen bromide byproduct of the reaction, preventing potential side reactions.
- Low Temperature: The reaction is carried out at low temperatures (-40 °C to 0 °C) to control the reactivity of the brominating agent and to minimize the formation of undesired byproducts.
- Aqueous Work-up: The series of washes with acidic, basic, and saline solutions are crucial for removing unreacted starting materials, pyridine, and other impurities, leading to a purer final product.

Chemical Reactivity

The reactivity of **3-bromo-5-nitro-1H-indole** is governed by the interplay of the electron-rich indole nucleus and the electron-withdrawing effects of the nitro group and the bromine atom.

Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic.^{[7][8]} However, in **3-bromo-5-nitro-1H-indole**, the C3 position is already substituted. Further electrophilic substitution would likely occur on the benzene ring, directed by the existing substituents. The nitro group is a strong deactivating group and a meta-director, while the fused pyrrole ring is an activating group and an ortho-, para-director. The outcome of further electrophilic substitution would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can activate the benzene ring towards nucleophilic aromatic substitution, although this is generally less common for indoles.

Cross-Coupling Reactions: The bromine atom at the C3 position can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making **3-bromo-5-nitro-1H-indole** a valuable building block in organic synthesis.

Reduction of the Nitro Group: The nitro group can be easily reduced to an amino group using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting 3-bromo-5-amino-1H-indole is a versatile intermediate for further functionalization.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of **3-bromo-5-nitro-1H-indole**. While a comprehensive set of spectra is not publicly available in a single source, typical expected data are as follows:

Spectroscopy	Expected Features
¹ H NMR	Aromatic protons on the benzene and pyrrole rings with characteristic chemical shifts and coupling constants. The N-H proton of the indole will appear as a broad singlet.
¹³ C NMR	Resonances for the eight carbon atoms of the indole core. The carbon bearing the bromine will be shifted downfield, and the carbons of the benzene ring will be influenced by the nitro group.
IR	Characteristic absorption bands for the N-H stretching of the indole, the N-O stretching of the nitro group, and C-H and C=C stretching of the aromatic rings.
Mass Spectrometry	The molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

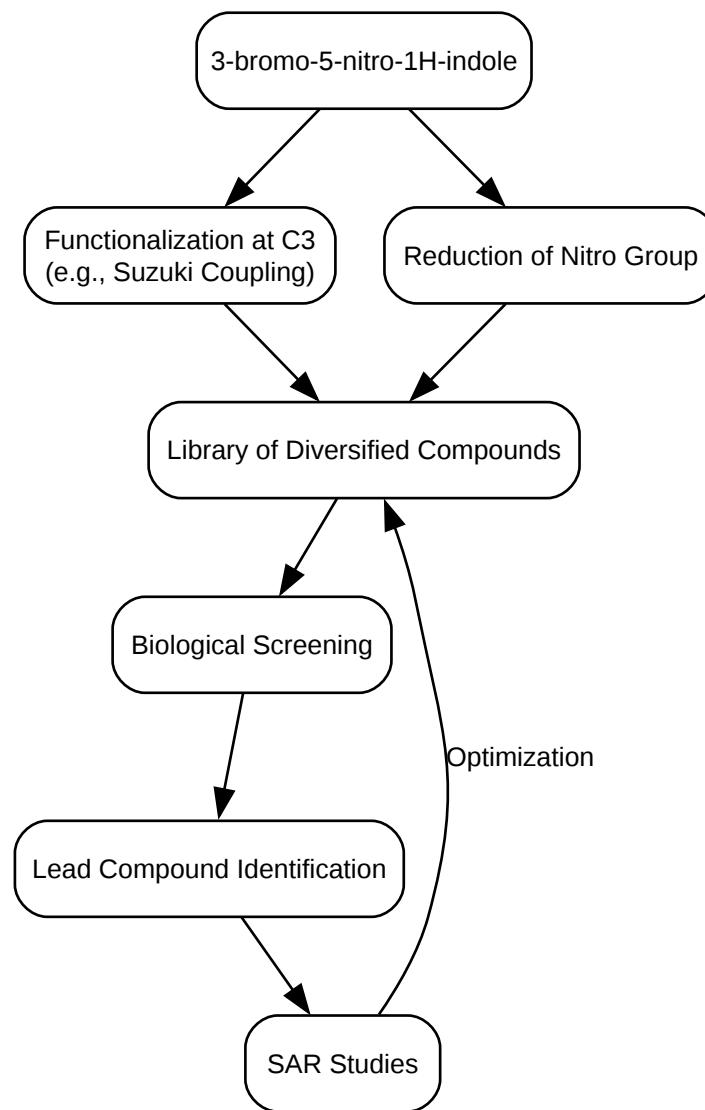
Note: Specific spectral data can be found on platforms like ChemicalBook.^[9]

Applications in Drug Discovery

The **3-bromo-5-nitro-1H-indole** scaffold is a valuable starting material for the synthesis of biologically active molecules. The indole nucleus itself is a well-established pharmacophore present in many approved drugs.^[2] The presence of the bromo and nitro groups provides handles for diversification, allowing for the creation of libraries of compounds for screening in drug discovery programs.

For instance, 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with potential anticancer activity.^[10] The ability to functionalize the C3 position via the bromine atom and the C5 position via the nitro group allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds.

Workflow for Drug Discovery Application:



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Caption: A generalized workflow for the use of **3-bromo-5-nitro-1H-indole** in drug discovery.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-bromo-5-nitro-1H-indole** is associated with the following hazards:

- Harmful if swallowed.[3]
- Causes skin irritation.[3]

- Causes serious eye irritation.[3]
- May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-bromo-5-nitro-1H-indole is a versatile and valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined structure and predictable reactivity, coupled with the presence of two distinct functional handles, make it an ideal starting point for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in the pursuit of novel therapeutic agents.

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